rel-syn-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
rel-syn-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
Brand Name:
Vulcanchem
CAS No.:
161594-54-3
VCID:
VC0031590
InChI:
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
SMILES:
C1CC2CN(CC2NC1)CC3=CC=CC=C3
Molecular Formula:
C14H20N2
Molecular Weight:
216.32 g/mol
rel-syn-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
CAS No.: 161594-54-3
Reference Standards
VCID: VC0031590
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
CAS No. | 161594-54-3 |
---|---|
Product Name | rel-syn-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine |
Molecular Formula | C14H20N2 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1 |
Standard InChIKey | AFYZAHZKOFBVLE-KGLIPLIRSA-N |
Isomeric SMILES | C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3 |
SMILES | C1CC2CN(CC2NC1)CC3=CC=CC=C3 |
Canonical SMILES | C1CC2CN(CC2NC1)CC3=CC=CC=C3 |
Synonyms | rel-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane; rel-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine; |
PubChem Compound | 1519433 |
Last Modified | Nov 11 2021 |
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